Procainamide methacrylamide

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “Procainamide methacrylamide”, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis of hydrophilic N-2-hydroxypropyl methacrylamide (HPMA) and hydrophobic polycaprolactone (PCL) conjugates was reported . The synthetic pathway was simple and robust, reducing the overall synthetic steps and harsh reaction conditions significantly .Physical And Chemical Properties Analysis

Methacrylamide is a combustible solid at 20 °C and 101.3 kPa. It is a colorless, odorless powder with high water solubility (100 g/L at 25 °C) and low vapor pressure (1.3 × 10-5 kPa at 25 °C) .Aplicaciones Científicas De Investigación

Metabolomic Analysis in Humans and Mice

Procainamide, a type I antiarrhythmic agent, is utilized in the treatment of atrial and ventricular dysrhythmias. A study conducted by Li et al. (2012) explored the metabolomic differences in the side-effect profile of procainamide between humans and mouse models. The study utilized ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) to analyze urine samples from procainamide-treated humans and mice. This research identified significant differences in N-acylation and N-oxidation of the drug between humans and mice, which may account for the interspecies differences in procainamide metabolism and its side effects like procainamide-induced lupus in humans (Li et al., 2012).

Tracheal Smooth Muscle Relaxation

Nakahara et al. (2000) investigated the relaxant effect of procainamide in bovine tracheal smooth muscle. The study found that procainamide produced concentration-dependent decreases in tension and full relaxation in the muscle preparations. This suggests the potential use of procainamide in understanding the mechanisms of muscle relaxation and could be relevant in pharmacological studies related to respiratory conditions (Nakahara et al., 2000).

Molecular Imprinting

In a study by Chen et al. (2001), a procainamide-specific polymer was prepared using molecular imprinting. This polymer was capable of recognizing functional differences between procainamide and procaine. The research highlighted the importance of hydrogen bonds in the selectivity of the imprinted polymers and provided insights into the mechanism of molecular recognition in this system. This finding is significant in the field of biomimetic sensors and drug delivery systems (Chen et al., 2001).

Polymer-Based Drug Delivery

Kopeček and Kopec̆ková (2010) discussed the origins and developments of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers. The review covered the potential of these copolymers as carriers of biologically active compounds, particularly anticancer drugs. It also delved into the design of hybrid block and graft HPMA copolymers that self-assemble into smart hydrogels, indicating their potential in next-generation drug delivery systems (Kopeček & Kopec̆ková, 2010).

99mTc-Procainamide for Heart Imaging

A study by Motaleb et al. (2016) focused on the preparation of 99mTc-procainamide complex for heart imaging. The study explored different chromatographic techniques to assay the radiolabeling yield and conducted biodistribution studies. This indicates the potential use of procainamide in the development of novel radiopharmaceuticals for cardiac imaging (Motaleb et al., 2016).

Safety And Hazards

Direcciones Futuras

While there isn’t specific information on the future directions of “Procainamide methacrylamide”, there are studies on the future directions of related compounds. For instance, a study on RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) discusses the current status and future directions of this field . The study suggests that the explored synthetic scheme using monomers and initiators could be a suitable approach for the synthesis of HPMA and PCL conjugates .

Propiedades

IUPAC Name |

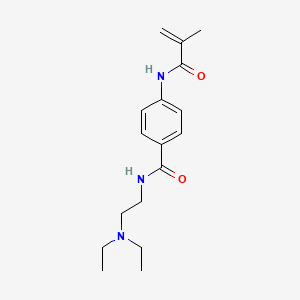

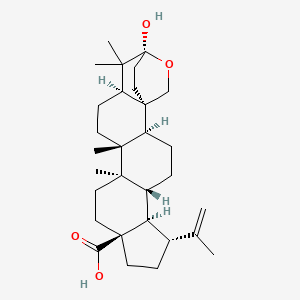

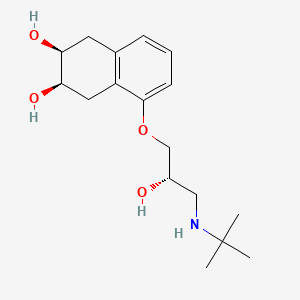

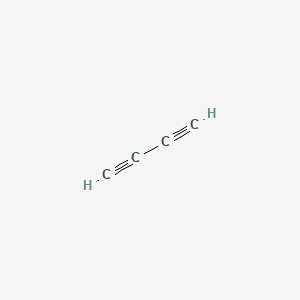

N-[2-(diethylamino)ethyl]-4-(2-methylprop-2-enoylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-5-20(6-2)12-11-18-17(22)14-7-9-15(10-8-14)19-16(21)13(3)4/h7-10H,3,5-6,11-12H2,1-2,4H3,(H,18,22)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXFVRVDFYOUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229259 | |

| Record name | Procainamide methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Procainamide methacrylamide | |

CAS RN |

78723-47-4 | |

| Record name | Procainamide methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078723474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procainamide methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium](/img/structure/B1212358.png)

![(8S,13S,14S)-17-but-2-ynyl-17-hydroxy-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1212364.png)